molecular formula C10H15AsO B14693302 Ethyl ethyl(phenyl)arsinite CAS No. 34262-45-8

Ethyl ethyl(phenyl)arsinite

Katalognummer: B14693302
CAS-Nummer: 34262-45-8
Molekulargewicht: 226.15 g/mol
InChI-Schlüssel: PSIJUSVAFUVJAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ethyl(phenyl)arsinite is an organoarsenic compound with the chemical formula C10H15AsO

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with ethylating agents under controlled conditions. One common method is the reaction of phenylarsine oxide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl ethyl(phenyl)arsinite undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acids or arsenates.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic acids or arsenates.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various alkyl or aryl substituted arsenic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl ethyl(phenyl)arsinite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.

    Industry: Utilized in the production of semiconductors and other electronic materials due to its unique properties.

Wirkmechanismus

The mechanism of action of ethyl ethyl(phenyl)arsinite involves its interaction with sulfur-containing proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of arsenic for sulfur atoms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylarsine oxide: A precursor in the synthesis of ethyl ethyl(phenyl)arsinite.

    Dimethylarsinic acid: Another organoarsenic compound with similar chemical properties.

    Arsenic trioxide: A well-known arsenic compound with significant biological activity.

Uniqueness

This compound is unique due to its specific structure, which allows for distinct chemical reactivity and potential applications. Its dual ethyl groups and phenyl ring provide a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

34262-45-8

Molekularformel

C10H15AsO

Molekulargewicht

226.15 g/mol

IUPAC-Name

ethoxy-ethyl-phenylarsane

InChI

InChI=1S/C10H15AsO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

PSIJUSVAFUVJAB-UHFFFAOYSA-N

Kanonische SMILES

CCO[As](CC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.